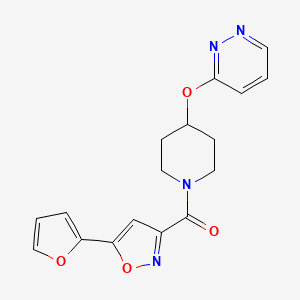

(5-(Furan-2-yl)isoxazol-3-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is the reaction of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with different halogenated compounds. This reaction yields derivatives such as ethyl 2-(5-(furan-2-yl)-3-(p-tolyl)-4-methyl-thiazole-5-carboxylate) , 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one , and 1-(2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one .

Scientific Research Applications

Anticonvulsant Activity

Isoxazole derivatives have been studied for their potential as anticonvulsant agents. The structure of isoxazole allows for the substitution of various groups that can impart different activities, including anticonvulsant properties. For instance, derivatives similar to the compound have been synthesized and evaluated for their anticonvulsant activities using the Maximal Electroshock Seizure (MES) test .

Anti-inflammatory Properties

The anti-inflammatory potential of isoxazole compounds is well-documented. The modification of the isoxazole ring can lead to significant anti-inflammatory effects, which can be beneficial in the treatment of chronic inflammatory diseases. Research into the specific anti-inflammatory mechanisms of these derivatives is ongoing .

Anticancer Applications

Isoxazole derivatives have shown promise in anticancer research. Their ability to interfere with various cellular processes makes them potential candidates for cancer therapy. Studies are focused on understanding how these compounds can be used to target and inhibit the growth of cancer cells .

Antimicrobial Effects

The antimicrobial activity of isoxazole derivatives is another area of interest. These compounds have been tested against a variety of microbial strains to determine their efficacy in combating infections. The compound could potentially be developed into a new class of antimicrobials .

Antidepressant Usage

Research has also explored the use of isoxazole derivatives as antidepressants. The chemical structure of these compounds can be optimized to interact with neurological pathways associated with depression, providing a basis for new treatments .

Immunosuppressive Potential

Isoxazole derivatives can act as immunosuppressants, which are useful in conditions where the immune system needs to be modulated, such as in autoimmune diseases or organ transplantation. The exploration of these compounds includes understanding their impact on immune response .

properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c22-17(13-11-15(25-20-13)14-3-2-10-23-14)21-8-5-12(6-9-21)24-16-4-1-7-18-19-16/h1-4,7,10-12H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDHJKUHWCHJHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-4-(1-(2,3,5,6-tetramethylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2907127.png)

![2-Methyloctahydro-1H-pyrazino[1,2-a]pyrazine trihydrochloride](/img/structure/B2907130.png)

![6-chloro-3-[1-(2-chloroacetyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2907131.png)

![N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2907133.png)